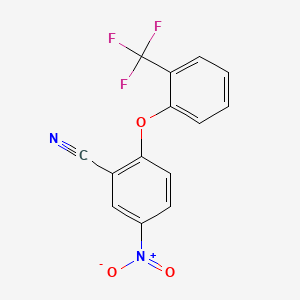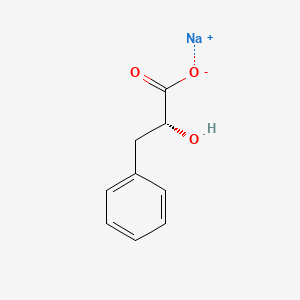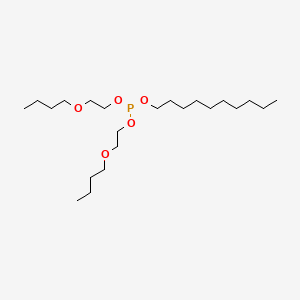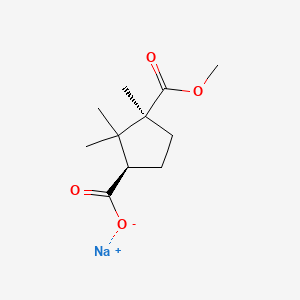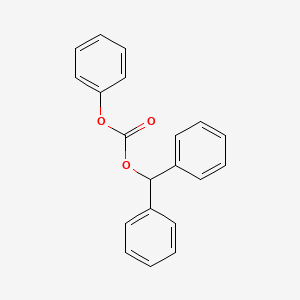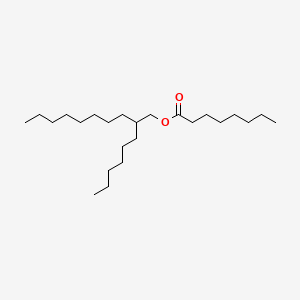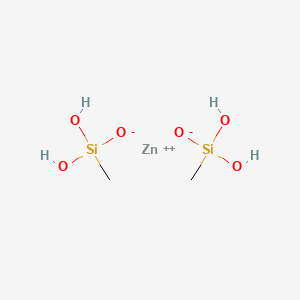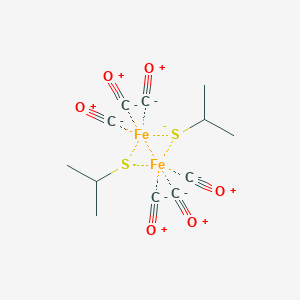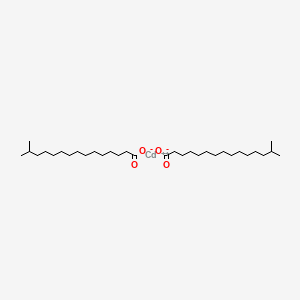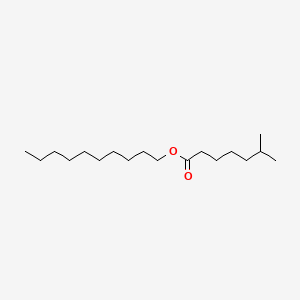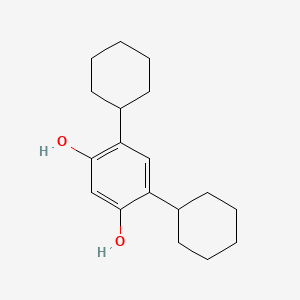
4,6-Dicyclohexylresorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dicyclohexylresorcinol is an organic compound with the molecular formula C18H26O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dicyclohexylresorcinol can be synthesized through the alkylation of resorcinol with cyclohexyl halides in the presence of a base. One common method involves the reaction of resorcinol with cyclohexyl bromide in the presence of potassium carbonate as a base and acetone as a solvent. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dicyclohexylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,6-Dicyclohexylresorcinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dicyclohexylresorcinol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexyl groups provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at positions 4 and 6.
4-Hexylresorcinol: A resorcinol derivative with a hexyl group at position 4.
Uniqueness
4,6-Dicyclohexylresorcinol is unique due to the presence of bulky cyclohexyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s stability and alter its reactivity compared to other resorcinol derivatives.
Propriétés
Numéro CAS |
85586-52-3 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4,6-dicyclohexylbenzene-1,3-diol |
InChI |
InChI=1S/C18H26O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
Clé InChI |
GYERJOGJSQRWET-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=C(C=C2O)O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


